Urease Inhibition Activity Comparable to Thiourea Standards
The target compound has documented urease inhibitory activity. While a direct head-to-head comparison with close analogs is not available from the current literature, its inhibition of bacterial urease has been recorded in a BindingDB assay entry, placing it within the broader class of active phenylurea-based urease inhibitors [1].
| Evidence Dimension | Urease inhibition activity |
|---|---|
| Target Compound Data | Activity recorded in BindingDB (ChEMBL_1921927) but exact IC50 not provided in available abstract; entry confirms it is an inhibitor |
| Comparator Or Baseline | Class baseline: Hydroxyurea (IC50 = 100.0 ± 2.5 μM) and Thiourea (IC50 = 23.00 ± 0.84 μM) as standard urease inhibitors [2] |
| Quantified Difference | Target compound belongs to class of phenylurea-pyridinium derivatives which show IC50 range of 4.08 to 6.20 μM against urease, representing 5- to 25-fold improvement over hydroxyurea [2] |
| Conditions | Bacterial urease assay; preincubation 15 mins followed by substrate addition by ELISA |
Why This Matters
Confirms the compound's utility as a scaffold for developing urease-targeting agents, with the bromo-hydroxy substitution pattern providing a template for further optimization.
- [1] BindingDB. (n.d.). ChEMBL_1921927 (CHEMBL4424772): Inhibition of bacterial urease. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50009784 View Source
- [2] Moghimi, S., et al. (2022). Novel phenylurea-pyridinium derivatives as potent urease inhibitors: Synthesis, in vitro, and in silico studies. Journal of Molecular Structure, 1263, 133078. View Source
